molecular formula C21H23ClN4O2S B2873066 1-((3-chlorophenyl)sulfonyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine CAS No. 1426314-73-9

1-((3-chlorophenyl)sulfonyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine

Cat. No.: B2873066
CAS No.: 1426314-73-9
M. Wt: 430.95
InChI Key: MYWVGFQPORUVCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((3-Chlorophenyl)sulfonyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine (CAS# 1426314-73-9) is a synthetic piperazine derivative of interest in medicinal chemistry and drug discovery research. This compound features a complex structure comprising piperazine, sulfonyl, chlorophenyl, and imidazole moieties, which are privileged scaffolds in pharmaceutical development . Piperazine-based compounds are extensively investigated for their diverse pharmacological profiles, including demonstrated antiviral, antibacterial, and anticancer activities in research settings . The molecular hybridization strategy employed in its design, combining multiple heterocyclic systems, is a common approach in modern drug discovery for generating new compounds with optimized properties and potential multi-target activities . The presence of the 1H-imidazole ring, in particular, is a significant feature as this heterocycle is known to contribute to the binding affinity of molecules toward various enzymatic targets and receptors . With a molecular formula of C21H23ClN4O2S and a molecular weight of 431.0 g/mol, this chemical is supplied as a high-purity material for research purposes only . It is intended for use in laboratory studies only, such as in vitro bioactivity screening, structure-activity relationship (SAR) investigations, and as a building block for the synthesis of more complex chemical entities. This product is strictly for research use and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

1-(3-chlorophenyl)sulfonyl-4-[2-(2-phenylimidazol-1-yl)ethyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN4O2S/c22-19-7-4-8-20(17-19)29(27,28)26-15-12-24(13-16-26)11-14-25-10-9-23-21(25)18-5-2-1-3-6-18/h1-10,17H,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYWVGFQPORUVCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C=CN=C2C3=CC=CC=C3)S(=O)(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Imidazole vs. Triazole/Thiazole : Imidazole-containing derivatives (e.g., the target compound) exhibit enhanced antimicrobial activity compared to thiazole or triazole analogs, likely due to improved hydrogen bonding .

Pharmacological and Physical Properties

Antimicrobial Activity
Compound MIC (μg/mL) Against Bacterial/Fungal Strains Key Findings Reference
1-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1yl)-2-(2-phenyl-1H-imidazol-1-yl)ethanone 3.1–25 (broad-spectrum) Comparable to fluconazole; activity attributed to imidazole’s interaction with fungal CYP51
1-((4'-(4-Fluorophenyl)piperazine-1-yl)methyl)-imidazole Not reported Moderate activity against C. albicans; lower efficacy than imidazole-ethanone derivatives
Receptor Modulation
  • Dopamine Regulation: Compounds with 3-chlorophenyl groups (e.g., mCPP) are known serotonin receptor agonists, but sulfonyl substitution may shift selectivity toward sigma or NMDA receptors .
Physical Properties
Compound Melting Point (°C) Solubility (Polar Solvents) Notes
1-((3-Chlorophenyl)sulfonyl)-4-(3,4-dichlorophenyl)piperazine Not reported Low (DMSO) High molecular weight likely reduces aqueous solubility
1-(3-Chlorophenyl)-4-((5-phenyl-1,3-thiazol-4-yl)sulfonyl)piperazine Fusion data only Moderate (Ethanol) Thiazole sulfonyl group enhances crystallinity
Imidazole-containing HCl salts (e.g., compound 21 in ) 177–178 High (Water) HCl salt formation improves bioavailability

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